An In-depth Technical Guide to Amino-PEG6-amido-bis-PEG5-N3
An In-depth Technical Guide to Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amido-bis-PEG5-N3 is a sophisticated, heterobifunctional linker molecule designed for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This 11-unit polyethylene glycol (PEG) linker is characterized by a terminal primary amine (-NH2) and a terminal azide (-N3) group, providing orthogonal reactivity for the sequential conjugation of different molecules. The presence of an internal amide bond suggests a potential cleavage site, a critical feature for the release of therapeutic payloads in targeted drug delivery systems.[1][2][3][4]
The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and immunogenicity.[5] The terminal amine allows for covalent attachment to molecules with carboxylic acids or activated esters, while the azide group is amenable to "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific ligation to alkyne- or cyclooctyne-modified molecules.[2]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the use of Amino-PEG6-amido-bis-PEG5-N3 in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of Amino-PEG6-amido-bis-PEG5-N3 are summarized in the table below. This information is crucial for designing and executing conjugation strategies, as well as for the characterization of the resulting bioconjugates.
| Property | Value | Reference(s) |
| Molecular Formula | C48H94N10O21 | [3] |
| Molecular Weight | 1147.31 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | >98% | [3] |
| Storage | Store at -20°C to -80°C, protected from light and moisture. | [2] |
Core Mechanism of Action in Antibody-Drug Conjugates
Amino-PEG6-amido-bis-PEG5-N3 serves as a critical bridge in an ADC, connecting a monoclonal antibody (mAb) to a cytotoxic payload. The overall mechanism of action for an ADC constructed with this linker follows a well-established pathway for targeted cancer therapy.
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Circulation and Targeting: The ADC circulates in the bloodstream, with the hydrophilic PEG linker shielding the cytotoxic payload and improving the conjugate's pharmacokinetic profile. The mAb component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments.
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Payload Release: Inside the lysosome, the linker is cleaved, releasing the cytotoxic payload. The "amido" component of the linker suggests a potential site for enzymatic cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[1][6] Alternatively, the linker could be designed to be sensitive to the acidic environment of the lysosome.[7][8]
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Cytotoxicity: Once released, the payload can exert its cell-killing effect through its specific mechanism of action, such as inhibiting microtubule assembly or causing DNA damage, leading to apoptosis of the cancer cell.
Below is a diagram illustrating the general mechanism of action of an ADC.
Mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
The following sections provide representative protocols for the use of Amino-PEG6-amido-bis-PEG5-N3 in the synthesis of ADCs. These protocols are intended as a guide and may require optimization for specific antibodies, payloads, and applications.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Payload
This protocol describes the conjugation of the primary amine of the linker to a cytotoxic payload that contains a carboxylic acid group.
Materials:
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Amino-PEG6-amido-bis-PEG5-N3
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Carboxylic acid-containing payload
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N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction vessel
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Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Payload Activation:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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-
Conjugation:
-
In a separate vial, dissolve Amino-PEG6-amido-bis-PEG5-N3 (1.2 equivalents) in anhydrous DMF.
-
Slowly add the solution of the linker to the activated payload solution.
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Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by HPLC or LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent and purify the payload-linker conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized payload-linker conjugate to an alkyne-modified monoclonal antibody.
Materials:
-
Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
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Azide-functionalized payload-linker conjugate (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized payload-linker in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in water (e.g., 100 mM).
-
Prepare a stock solution of THPTA in water (e.g., 200 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-functionalized payload-linker at a desired molar ratio (e.g., 1:5 to 1:10 antibody to linker).
-
Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the pre-mixed copper(I) catalyst to the antibody-linker mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted payload-linker, catalyst, and other small molecules.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
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The following diagram illustrates a general experimental workflow for ADC synthesis using a heterobifunctional linker.
General workflow for the synthesis of an ADC.
Logical Relationships: Structure and Function
The specific structure of Amino-PEG6-amido-bis-PEG5-N3 is intrinsically linked to its function as an ADC linker.
Relationship between the structure and function of the linker.
Conclusion
Amino-PEG6-amido-bis-PEG5-N3 is a versatile and valuable tool for the development of next-generation bioconjugates, particularly ADCs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the potential for a cleavable linkage, allows for the precise and efficient construction of targeted therapeutics. A thorough understanding of its chemical properties and reactivity is essential for its successful implementation in drug development pipelines. The protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists working with this advanced linker technology.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amino-PEG6-amido-bis-PEG5-N3 | CymitQuimica [cymitquimica.com]
- 4. amsbio.com [amsbio.com]
- 5. Amino-PEG4-tris-PEG3-azide | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
